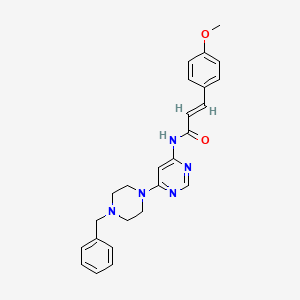

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide

描述

属性

IUPAC Name |

(E)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-12,17,19H,13-16,18H2,1H3,(H,26,27,28,31)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBBARRUBQKWJY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological activity, particularly in relation to its role as an acetylcholinesterase inhibitor (AChEI) and its implications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzylpiperazine moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of 420.50 g/mol. The IUPAC name is this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : A condensation reaction between an aldehyde and a guanidine derivative forms the pyrimidine structure.

- Introduction of the Benzylpiperazine Moiety : A nucleophilic substitution reaction incorporates the benzylpiperazine group.

- Attachment of the Methoxyphenyl Group : This is achieved through acylation or similar reactions to yield the final product.

The primary mechanism by which this compound exerts its biological effects is through inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have identified this compound as a potent AChEI. The compound has demonstrated significant inhibitory activity against AChE in vitro, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .

Table 1: Biological Activity Data

Neuroprotective Effects

In addition to AChE inhibition, this compound has shown potential neuroprotective effects in various cellular models. It appears to mitigate oxidative stress-induced neuronal damage, suggesting that it may also possess antioxidant properties .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited improved cognitive function as assessed by behavioral tests such as the Morris water maze.

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor .

科学研究应用

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide: Applications in Scientific Research

This compound is a complex organic compound with potential biological activities, drawing significant attention in medicinal chemistry. Its primary application lies in its role as an acetylcholinesterase inhibitor (AChEI) for treating neurodegenerative diseases.

The compound primarily exerts biological effects through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting AChE increases acetylcholine levels, enhancing cholinergic transmission, which can be beneficial for conditions like Alzheimer's disease. Studies have identified this compound as a potent AChEI, demonstrating significant inhibitory activity against AChE in vitro, making it a candidate for therapeutic development.

Neuroprotective Effects

In addition to AChE inhibition, the compound has shown potential neuroprotective effects in cellular models, mitigating oxidative stress-induced neuronal damage and suggesting antioxidant properties.

Case Studies

- In Vivo Studies: Animal models treated with this compound exhibited improved cognitive function in behavioral tests like the Morris water maze.

- Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor.

Disclaimer

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylamide derivatives, focusing on core scaffolds, substituents, and biological activities.

Core Structure Variations

- Target Compound : Pyrimidine core with a 4-benzylpiperazine substituent.

- Compound 8g (): Thieno[2,3-d]pyrimidine core, linked to a 3,4-dichlorophenylamino group and 4-methoxyphenyl acrylamide. Exhibits potent cytotoxicity (IC50 = 33 nM against HeLa cells) .

- Compound 16 (): Pyrrolo[2,3-d]pyrimidine core with a 4-methylpiperazinylphenyl group.

Substituent Effects

Key Observations:

4-Methoxyphenyl Acrylamide : A common feature in compounds with cytotoxic or kinase-inhibitory activity (e.g., 8g ). The methoxy group likely enhances π-π stacking or hydrogen-bonding interactions with target proteins.

Benzylpiperazine vs.

Heterocyclic Cores: Thieno- and pyrrolo-pyrimidine cores (e.g., 8g, ) may confer distinct binding affinities compared to simple pyrimidine derivatives due to increased rigidity and surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。